Methyl 3-Bromo-4-(cyclobutyloxy)benzoate
Overview
Description
Methyl 3-Bromo-4-(cyclobutyloxy)benzoate is an organic compound with a complex structure that includes a bromine atom, a cyclobutyloxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromo-4-(cyclobutyloxy)benzoate typically involves the bromination of a suitable precursor, followed by esterification and the introduction of the cyclobutyloxy group. One common method involves the bromination of 4-hydroxybenzoic acid, followed by esterification with methanol to form Methyl 3-Bromo-4-hydroxybenzoate. The final step involves the reaction of this intermediate with cyclobutyl bromide under basic conditions to introduce the cyclobutyloxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory methods, with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Bromo-4-(cyclobutyloxy)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Reduction: Alcohols from the ester group.
Oxidation: Carboxylic acids from the ester group.
Hydrolysis: Carboxylic acids and methanol.
Scientific Research Applications
Methyl 3-Bromo-4-(cyclobutyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-Bromo-4-(cyclobutyloxy)benzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of various nucleophiles. The ester group can participate in hydrolysis, reduction, and oxidation reactions, leading to the formation of different functional groups.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Bromo-3-methylbenzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-Bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
Uniqueness
Methyl 3-Bromo-4-(cyclobutyloxy)benzoate is unique due to the presence of the cyclobutyloxy group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
IUPAC Name |
methyl 3-bromo-4-cyclobutyloxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-15-12(14)8-5-6-11(10(13)7-8)16-9-3-2-4-9/h5-7,9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDKEZYFCOFRBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2CCC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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